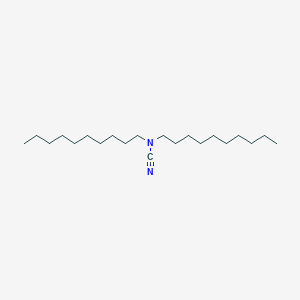![molecular formula C14H16O2 B14290327 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- CAS No. 122762-89-4](/img/structure/B14290327.png)
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dioxaspiro[25]oct-1-ene, 6,6-dimethyl-1-phenyl- is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- typically involves the reaction of cyclopropenone derivatives with diols. One common method includes the use of 1,3-propanediol and cyclopropenone under acidic conditions to form the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The presence of oxygen atoms in the ring structure can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: This compound shares a similar spirocyclic structure but lacks the phenyl group.
4,8-Dioxaspiro[2.5]octane: Another spirocyclic compound with a different ring size and functional groups.
Spiro[2.5]octane: A simpler spirocyclic compound without oxygen atoms in the ring structure.
Uniqueness
4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl- is unique due to the presence of both the spirocyclic structure and the phenyl group. This combination enhances its reactivity and potential applications in various fields. The phenyl group adds aromaticity, which can influence the compound’s chemical properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
122762-89-4 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
6,6-dimethyl-2-phenyl-4,8-dioxaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-15-14(16-10-13)8-12(14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
JISRFAFRQDNHEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2(C=C2C3=CC=CC=C3)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


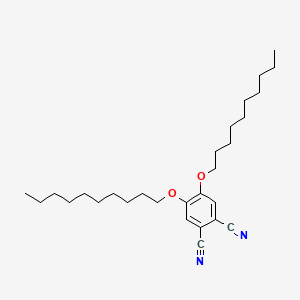

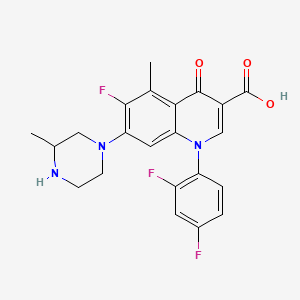
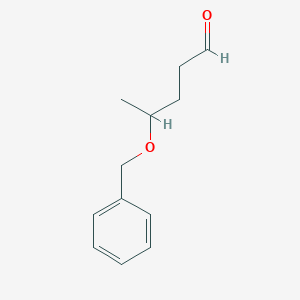
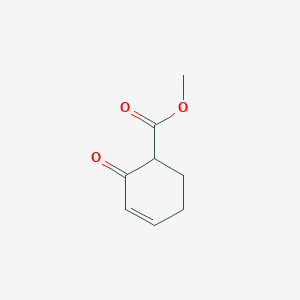

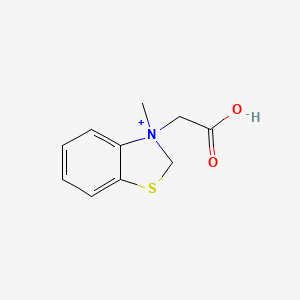

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
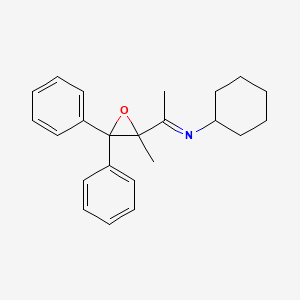
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)


